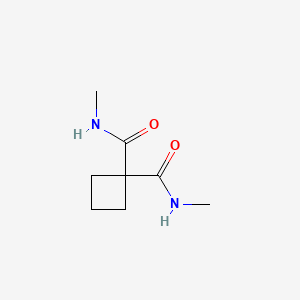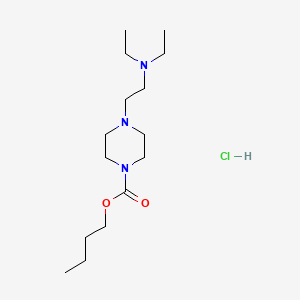
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is characterized by the presence of a piperazine ring, a diethylaminoethyl group, and a butyl ester moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced via a nucleophilic substitution reaction using diethylamine and an appropriate alkylating agent, such as 2-chloroethylamine hydrochloride.
Esterification: The butyl ester moiety can be introduced through an esterification reaction between the piperazine derivative and butyric acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: This compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The diethylaminoethyl group can enhance its binding affinity to these targets, leading to modulation of their activity. The piperazine ring provides structural stability and contributes to the overall pharmacological profile of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-Piperazinecarboxylic acid, ethyl ester: This compound has a similar piperazine ring but with an ethyl ester group instead of a butyl ester.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound features a piperidinyl group and a tert-butyl ester moiety.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, butyl ester, hydrochloride is unique due to the presence of the diethylaminoethyl group, which imparts distinct pharmacological properties. The butyl ester moiety also contributes to its lipophilicity and potential bioavailability, making it a valuable compound in drug development and research.
Propiedades
Número CAS |
24269-48-5 |
|---|---|
Fórmula molecular |
C15H32ClN3O2 |
Peso molecular |
321.89 g/mol |
Nombre IUPAC |
butyl 4-[2-(diethylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H31N3O2.ClH/c1-4-7-14-20-15(19)18-12-10-17(11-13-18)9-8-16(5-2)6-3;/h4-14H2,1-3H3;1H |
Clave InChI |
NNUZGRIAGIMKQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)N1CCN(CC1)CCN(CC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


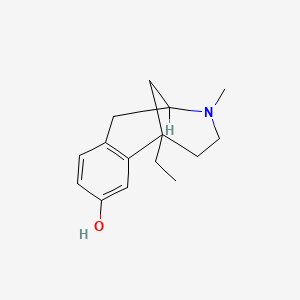
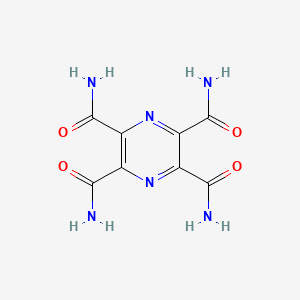
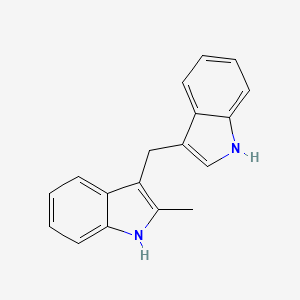
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)
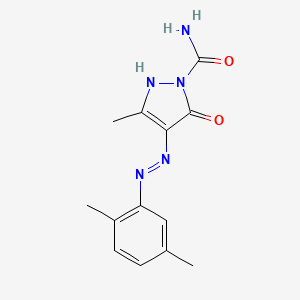
![2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene](/img/structure/B14707760.png)
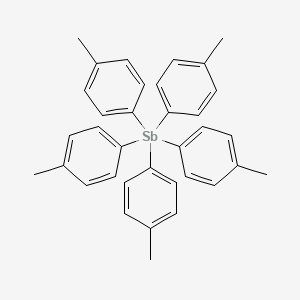
![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
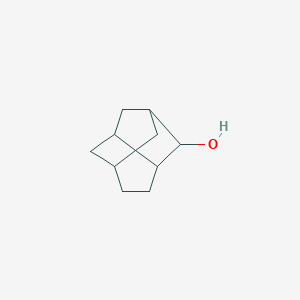
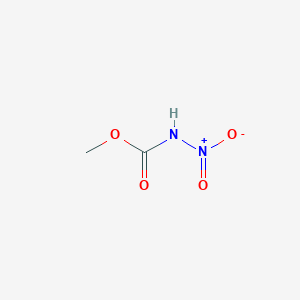
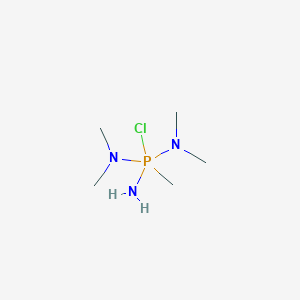
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)
